1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol
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Overview
Description
1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol is an organic compound that belongs to the class of phenoxypropanolamines This compound is characterized by the presence of an amino group, a phenoxy group, and a hydroxyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol typically involves the reaction of 4-ethylphenol with epichlorohydrin to form 1-(4-ethyl-phenoxy)-2,3-epoxypropane. This intermediate is then reacted with ammonia or an amine to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 1-Amino-3-(4-ethyl-phenoxy)-propan-2-one, while reduction of the amino group may produce 1-Amino-3-(4-ethyl-phenoxy)-propan-2-amine.
Scientific Research Applications
1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-3-(4-methyl-phenoxy)-propan-2-ol
- 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol
- 1-Amino-3-(4-fluoro-phenoxy)-propan-2-ol
Uniqueness
1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
1-amino-3-(4-ethylphenoxy)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-9-3-5-11(6-4-9)14-8-10(13)7-12/h3-6,10,13H,2,7-8,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWCZHYXSNPMKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377886 |
Source
|
Record name | 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63273-71-2 |
Source
|
Record name | 1-Amino-3-(4-ethylphenoxy)-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63273-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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